molecular formula C15H18ClN3O2S B284562 N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chloro-3-methylphenoxy)acetamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chloro-3-methylphenoxy)acetamide

Cat. No.: B284562
M. Wt: 339.8 g/mol
InChI Key: IDIMYMCKOUQYNF-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chloro-3-methylphenoxy)acetamide, commonly known as BPTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of BPTAA is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in inflammation and cancer. BPTAA has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. Moreover, BPTAA has been found to activate the AMPK pathway, which plays a critical role in cellular energy metabolism and apoptosis.
Biochemical and Physiological Effects:
BPTAA has been found to exert various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), two markers of oxidative stress. Moreover, BPTAA has been found to increase the levels of glutathione (GSH), an endogenous antioxidant. BPTAA has also been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6.

Advantages and Limitations for Lab Experiments

BPTAA has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized. Moreover, it exhibits significant anti-inflammatory and anticancer activities, making it an attractive candidate for further research. However, BPTAA has some limitations. Its mechanism of action is not fully understood, and its potential side effects need to be further investigated.

Future Directions

There are several future directions for BPTAA research. Firstly, its mechanism of action needs to be further elucidated to understand how it exerts its therapeutic effects. Secondly, its potential side effects need to be investigated to determine its safety profile. Thirdly, its efficacy in animal models and clinical trials needs to be evaluated to determine its potential as a therapeutic agent. Lastly, its potential use in combination therapy with other drugs needs to be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, BPTAA is a promising chemical compound that exhibits significant anti-inflammatory, antioxidant, and anticancer activities. Its simple synthesis method and stable properties make it an attractive candidate for further research. However, its mechanism of action and potential side effects need to be further investigated to determine its safety and efficacy.

Synthesis Methods

BPTAA can be synthesized through a simple and efficient method that involves the reaction between 5-butyl-1,3,4-thiadiazol-2-amine and 2-(4-chloro-3-methylphenoxy)acetyl chloride in the presence of a base. The resulting product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

BPTAA has been extensively studied for its potential therapeutic properties. It has been shown to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. BPTAA has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various inflammatory diseases. Moreover, BPTAA has been found to induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.

Properties

Molecular Formula

C15H18ClN3O2S

Molecular Weight

339.8 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chloro-3-methylphenoxy)acetamide

InChI

InChI=1S/C15H18ClN3O2S/c1-3-4-5-14-18-19-15(22-14)17-13(20)9-21-11-6-7-12(16)10(2)8-11/h6-8H,3-5,9H2,1-2H3,(H,17,19,20)

InChI Key

IDIMYMCKOUQYNF-UHFFFAOYSA-N

SMILES

CCCCC1=NN=C(S1)NC(=O)COC2=CC(=C(C=C2)Cl)C

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)COC2=CC(=C(C=C2)Cl)C

Origin of Product

United States

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